

An In-depth Technical Guide to 2-Nitrophenyl Butyrate: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl butyrate (2-NPB) is a synthetic chromogenic substrate pivotal for the detection and quantification of esterase and lipase activity. Its hydrolysis by these enzymes yields 2-nitrophenol, a yellow-colored product, enabling straightforward spectrophotometric analysis. This guide provides a comprehensive overview of 2-NPB, including its discovery, detailed synthesis protocols, chemical properties, and extensive applications in enzyme kinetics and inhibitor screening. It also presents standardized experimental procedures and kinetic data for various enzymes, serving as a critical resource for researchers in biochemistry, drug discovery, and diagnostics.

Introduction: The Advent of Chromogenic Substrates

The development of chromogenic substrates revolutionized enzyme assays by providing a simple and continuous method for monitoring catalytic activity. While the precise first synthesis of **2-Nitrophenyl butyrate** is not extensively documented, its use is part of a broader history of employing nitrophenyl esters for detecting hydrolytic enzymes. The principle relies on the enzymatic cleavage of an ester bond, releasing a nitrophenolate ion which absorbs light in the visible spectrum. This innovation offered a significant advantage over earlier methods that were

often discontinuous and more labor-intensive. The position of the nitro group on the phenyl ring influences the substrate's reactivity and the spectral properties of the resulting chromophore.

Chemical Properties and Data

2-Nitrophenyl butyrate is a stable and reliable substrate for in vitro enzymatic assays. Its key chemical properties are summarized in the table below.

Property	Value
CAS Number	2487-26-5[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₄ [1]
Molecular Weight	209.2 g/mol [1]
Appearance	Pale yellow oil or solid
Boiling Point	316.6 °C[1]
Density	1.216 g/cm ³ [1]
Flash Point	140.3 °C[1]
Storage	2°C - 8°C, protect from light and moisture[1]

Synthesis of 2-Nitrophenyl Butyrate

The synthesis of **2-Nitrophenyl butyrate** is typically achieved through the esterification of 2-nitrophenol with a butyryl group donor. A common and effective method involves the reaction of 2-nitrophenol with butyryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Butyryl Chloride

Materials:

- 2-Nitrophenol
- Butyryl chloride
- Pyridine or triethylamine

- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a clean, dry round-bottom flask, dissolve 2-nitrophenol in anhydrous diethyl ether.
- Cool the solution in an ice bath and slowly add an equimolar amount of pyridine or triethylamine with stirring.
- To this mixture, add butyryl chloride dropwise, maintaining the temperature at 0-5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the pyridinium or triethylammonium hydrochloride salt.
- Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Nitrophenyl butyrate**.
- The product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Research and Drug Development

The primary application of **2-Nitrophenyl butyrate** is as a chromogenic substrate for a wide range of esterases and lipases.^[1] Its hydrolysis provides a convenient and sensitive method for determining enzyme activity in various contexts.

Enzyme Kinetics and Characterization

2-NPB is an invaluable tool for studying the kinetic properties of esterolytic enzymes. By measuring the rate of 2-nitrophenol release at different substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_{max}) can be determined.

Quantitative Data: Kinetic Parameters of Enzymes with Nitrophenyl Butyrates

Enzyme	Substrate	K_m (mM)	V_{max} ($\mu\text{mol}/\text{min}/\text{mg}$)	k_{cat} (s^{-1})	Source
Sub1 from Streptomyces scabies	p-Nitrophenyl butyrate	0.57	2361	-	^[2]
Honey Bee Esterase	p-Nitrophenylacetate	0.0227	1.49	-	^[3]
Est16	p-Nitrophenyl butyrate	-	-	-	^[4]
Yarrowia lipolytica Lipase	p-Nitrophenyl butyrate	-	-	-	^[5]

Note: Data for **2-Nitrophenyl butyrate** is limited in readily available literature; p-nitrophenyl butyrate data is often used as a proxy.

High-Throughput Screening for Enzyme Inhibitors

In drug discovery, 2-NPB is frequently used in high-throughput screening (HTS) campaigns to identify inhibitors of target esterases or lipases. The simplicity of the colorimetric assay makes

it amenable to automation and miniaturization in microplate formats.

Quantitative Data: Inhibition Constants (K_i and IC_{50})

Enzyme	Inhibitor	Substrate	K_i (μM)	IC_{50} (μM)	Inhibition Type	Source
Acetylcholinesterase	Compound 6a	-	1.15	-	-	[6]
Cholinesterases	Various	-	-	Various	-	[7]

Note: Specific inhibition data using **2-Nitrophenyl butyrate** is not widely tabulated and is often specific to the inhibitors being studied.

Diagnostic Assays

2-NPB can be employed in diagnostic assays to measure the activity of specific esterases or lipases in biological samples, such as serum or plasma, which can be indicative of certain disease states.[1]

Experimental Protocols

Standard Esterase/Lipase Activity Assay

This protocol provides a general method for determining the activity of an esterase or lipase using **2-Nitrophenyl butyrate**.

Materials:

- Enzyme solution (in appropriate buffer)
- Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.5)
- **2-Nitrophenyl butyrate** stock solution (e.g., 10 mM in isopropanol or DMSO)
- Microplate reader or spectrophotometer

- 96-well microplates

Procedure:

- Prepare a reaction buffer appropriate for the enzyme being studied.
- Add a defined volume of the enzyme solution to each well of a 96-well plate.
- Initiate the reaction by adding the **2-Nitrophenyl butyrate** stock solution to each well to a final desired concentration (e.g., 1 mM).
- Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature for the enzyme.
- Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).
- Calculate the rate of reaction (V_0) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 2-nitrophenol under the specific assay conditions is required for converting the rate of change in absorbance to the rate of product formation.

Enzyme Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of a compound on an esterase or lipase.

Materials:

- Same as the standard activity assay
- Inhibitor stock solution (in a suitable solvent, e.g., DMSO)

Procedure:

- Prepare a series of dilutions of the inhibitor in the reaction buffer.
- In a 96-well plate, add the enzyme solution and the inhibitor dilutions.

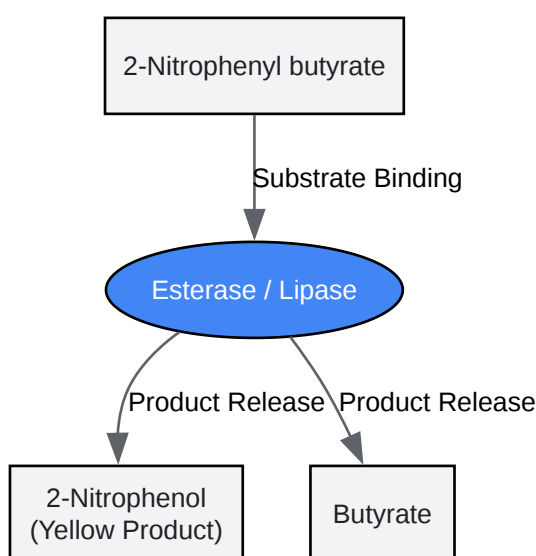
- Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the desired temperature to allow for binding.
- Initiate the reaction by adding the **2-Nitrophenyl butyrate** substrate.
- Monitor the reaction rate as described in the standard activity assay.
- Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Cellular Applications

While **2-Nitrophenyl butyrate** itself is primarily a tool for in vitro assays, its hydrolysis product, butyrate, is a well-known short-chain fatty acid with significant biological activity. Butyrate is a potent inhibitor of histone deacetylases (HDACs) and can influence gene expression, cell cycle progression, and apoptosis. However, the use of 2-NPB to study these intracellular signaling pathways is limited due to its poor cell permeability and the rapid extracellular hydrolysis by serum esterases. Therefore, its application in studying cellular signaling is generally indirect, through the generation of butyrate in the extracellular environment.

Visualizations

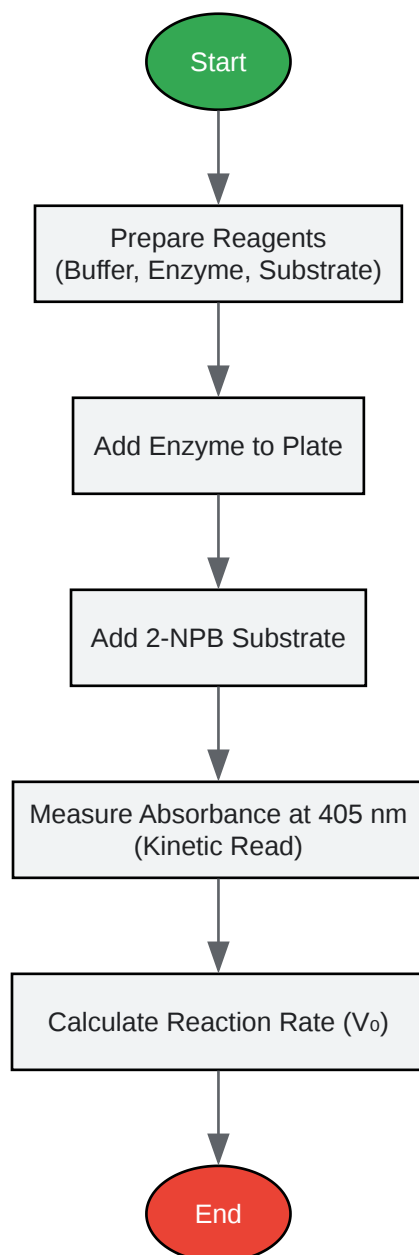
Enzymatic Hydrolysis of 2-Nitrophenyl Butyrate



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Caption: Enzymatic hydrolysis of **2-Nitrophenyl butyrate**.

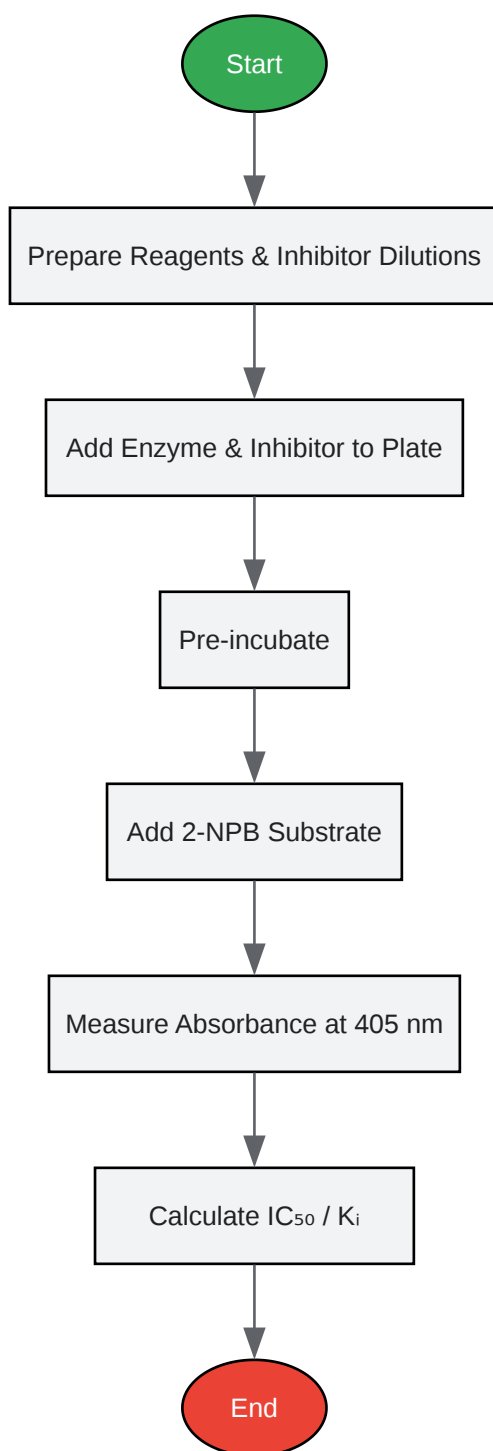
Experimental Workflow for Enzyme Activity Assay



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Caption: General workflow for an enzyme activity assay.

Workflow for Enzyme Inhibition Assay



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Caption: Workflow for determining enzyme inhibition.

Conclusion

2-Nitrophenyl butyrate remains a cornerstone in the study of esterases and lipases. Its utility as a chromogenic substrate provides a robust, sensitive, and straightforward method for enzyme characterization and inhibitor screening. This guide has provided a detailed overview of its discovery, synthesis, and diverse applications, along with practical experimental protocols and available quantitative data. As research in enzymology and drug discovery continues to advance, 2-NPB will undoubtedly continue to be an essential tool for scientists and researchers in the field.

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